Cas no 1806421-16-8 (4-Iodo-5-methoxypyrimidine)

4-Iodo-5-methoxypyrimidine is a halogenated pyrimidine derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—an iodine substituent at the 4-position and a methoxy group at the 5-position—make it a valuable building block for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of functionalized pyrimidine scaffolds. The electron-donating methoxy group enhances reactivity and selectivity in nucleophilic substitutions, while the iodine atom facilitates further derivatization. This compound is particularly useful in the development of bioactive molecules, including nucleoside analogs and heterocyclic compounds, due to its stability and compatibility with diverse reaction conditions.
4-Iodo-5-methoxypyrimidine structure
4-Iodo-5-methoxypyrimidine structure
商品名:4-Iodo-5-methoxypyrimidine
CAS番号:1806421-16-8
MF:C5H5IN2O
メガワット:236.010473012924
CID:4826613

4-Iodo-5-methoxypyrimidine 化学的及び物理的性質

名前と識別子

    • 4-iodo-5-methoxypyrimidine
    • 4-Iodo-5-methoxypyrimidine
    • インチ: 1S/C5H5IN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3
    • InChIKey: KNIFIFFEIZPASZ-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CN=CN=1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 91
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 35

4-Iodo-5-methoxypyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A039001814-1g
4-Iodo-5-methoxypyrimidine
1806421-16-8 98%
1g
$1,136.70 2022-03-31
Alichem
A039001814-500mg
4-Iodo-5-methoxypyrimidine
1806421-16-8 98%
500mg
$714.67 2022-03-31

4-Iodo-5-methoxypyrimidine 関連文献

4-Iodo-5-methoxypyrimidineに関する追加情報

Comprehensive Overview of 4-Iodo-5-methoxypyrimidine (CAS No. 1806421-16-8): Properties, Applications, and Industry Trends

4-Iodo-5-methoxypyrimidine (CAS No. 1806421-16-8) is a specialized heterocyclic compound gaining significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative is characterized by its unique molecular structure, featuring an iodine substituent at the 4-position and a methoxy group at the 5-position. Its high reactivity and versatile applications in cross-coupling reactions make it a valuable intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for kinase inhibitors and antiviral agents, aligning with the growing demand for targeted therapies in precision medicine.

The compound's synthetic utility stems from its ability to participate in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are critical for constructing biaryl structures found in many FDA-approved drugs. Recent studies highlight its role in developing next-generation anticancer compounds, addressing the pharmaceutical industry's focus on small molecule therapeutics. With the global pyrimidine market projected to grow at 6.8% CAGR (2023-2030), 4-Iodo-5-methoxypyrimidine is positioned as a key building block for medicinal chemistry applications.

From a material science perspective, this compound exhibits interesting photophysical properties that could enable applications in organic electronics. Its electron-deficient pyrimidine core makes it suitable for designing n-type semiconductors, relevant to the booming flexible electronics sector. Analytical data shows the compound has excellent thermal stability (decomposition temperature >200°C), a crucial factor for high-performance materials development. These characteristics have sparked interest in its potential for OLED materials and molecular sensors.

The synthesis optimization of 4-Iodo-5-methoxypyrimidine has been a focus area for process chemists, with recent advancements achieving >85% yield through regioselective halogenation methods. Industry leaders are particularly interested in scale-up protocols that maintain high purity (>98%) while reducing metal catalyst usage. These improvements address the pharmaceutical industry's dual priorities of cost efficiency and green chemistry principles. The compound's structure-activity relationships are also being investigated through computational QSAR modeling, reflecting the growing integration of AI in drug design.

Quality control standards for CAS 1806421-16-8 emphasize rigorous HPLC analysis and spectroscopic characterization (1H/13C NMR, HRMS). The compound typically appears as a white to off-white crystalline powder with excellent solubility in common organic solvents like DCM and THF. Storage recommendations highlight protection from light due to potential photodegradation of the iodo substituent. These handling protocols ensure optimal performance in downstream applications, particularly for sensitive catalytic reactions.

Emerging applications in bioconjugation chemistry are expanding the utility of 4-Iodo-5-methoxypyrimidine. Its reactivity enables site-specific modifications of biomolecules, valuable for developing antibody-drug conjugates (ADCs) and diagnostic probes. This aligns with the biotechnology sector's focus on theranostic platforms. Furthermore, its potential in covalent inhibitor design is being explored, capitalizing on the iodine moiety's ability to form selective bonds with target proteins.

The commercial availability of 4-Iodo-5-methoxypyrimidine has improved significantly, with multiple GMP-certified suppliers offering kilogram quantities. Market analysis indicates growing demand from contract research organizations (CROs) and generic drug manufacturers. Pricing trends reflect the compound's specialty chemical status, with costs influenced by iodine market fluctuations. Recent patent landscaping shows increasing IP activity around pyrimidine derivatives, suggesting strong innovation potential for this chemical space.

Environmental and safety assessments of CAS 1806421-16-8 indicate standard laboratory precautions are sufficient for handling. The compound's ecotoxicological profile is comparable to similar halogenated heterocycles, with proper waste disposal protocols recommended. These considerations are increasingly important given the chemical industry's emphasis on sustainable practices and REACH compliance.

Future research directions for 4-Iodo-5-methoxypyrimidine include exploring its catalytic applications in C-H activation reactions and developing continuous flow synthesis methods. The compound's versatility ensures its relevance across multiple high-growth sectors, from pharmaceuticals to advanced materials. As synthetic methodologies evolve, this pyrimidine building block will likely play an expanding role in addressing contemporary challenges in molecular design and functional material development.

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